molecular formula C14H12Cl2N2O2S2 B2830398 Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 339019-49-7

Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2830398
CAS No.: 339019-49-7
M. Wt: 375.28
InChI Key: AXAMGFVVHCQVTK-UHFFFAOYSA-N
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Description

Introduction

Background and Significance of Pyrimidine Derivatives in Medicinal and Agricultural Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, serves as the foundational structure for numerous biologically active molecules. Its derivatives are integral to nucleic acid biosynthesis (as cytosine, thymine, and uracil) and vitamin B1 (thiamine), underscoring their inherent biochemical relevance. Modern research has expanded their utility into synthetic analogs with tailored substituents, enabling targeted interactions with enzymes, receptors, and cellular pathways.

In medicinal chemistry , pyrimidine derivatives exhibit diverse pharmacological activities:

  • Anticancer agents : Substituted pyrimidines inhibit tyrosine kinases and dihydrofolate reductase, critical for DNA synthesis in cancer cells.
  • Antimicrobials : Thioether and halogenated analogs disrupt bacterial cell wall synthesis and fungal ergosterol pathways.
  • Anti-inflammatory agents : Thiazolo-pyrimidine scaffolds reduce cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) activity.

In agricultural chemistry , pyrimidine derivatives function as:

  • Herbicides : Pyridine/pyrimidine herbicides like clopyralid and aminopyralid selectively inhibit auxin signaling in broadleaf weeds.
  • Plant growth regulators : Sodium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine enhance wheat growth by modulating auxin- and cytokinin-like pathways.

Structural adaptability drives their utility. For example, substituting positions 2, 4, and 5 with thioethers, halogens, or carboxylates alters electronic properties, solubility, and target affinity. Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate exemplifies this modularity, combining dichlorophenyl and methylsulfanyl groups for enhanced bioactivity.

Historical Context and Emerging Research Trends on Thioether-Substituted Pyrimidines

Thioether (-S-) substituents have gained prominence in pyrimidine chemistry due to their electron-rich nature and ability to form stable interactions with biological targets. Early studies focused on mercaptopurine analogs for anticancer applications, but recent advances emphasize thioether-functionalized pyrimidines for improved pharmacokinetics and selectivity.

Key Developments:
  • Enzyme Inhibition : Thioether pyrimidines inhibit carbonic anhydrase (CA) isoforms and cholinesterases, relevant to glaucoma and neurodegenerative diseases. For instance, derivatives with IC~50~ values of 18.21–136.35 nM against hCA II demonstrate competitive inhibition.
  • Agricultural Optimization : Methyur and Kamethur (6-methyl-2-mercapto-4-hydroxypyrimidine salts) increase wheat root elongation by 40–60% compared to auxin controls, attributed to thioether-mediated redox modulation.
  • Anti-Inflammatory Agents : Thieno-pyrimidine analogs reduce carrageenan-induced edema by 74% at 1-hour post-administration, surpassing ibuprofen (69%).
Emerging Trends:
  • Dual-Action Agrochemicals : Hybrid molecules combining thioether pyrimidines with auxin mimics show synergistic effects on crop yield.
  • Computational Design : Molecular docking studies optimize thioether pyrimidines for selective CA II inhibition, achieving K~i~ values below 20 nM.

Table 1 : Comparative Bioactivity of Select Thioether-Substituted Pyrimidines

Compound Class Target Activity Key Finding Source
Thiazolo-pyrimidines COX-2 Inhibition IC~50~ = 0.04 μM (vs. celecoxib 0.04 μM)
Thieno-pyrimidines Anti-inflammatory 86% edema reduction at 1 h
Methyur derivatives Wheat root growth 58% increase over control
Chloro-thioether pyrimidines hCA II Inhibition K~i~ = 18.21 ± 3.66 nM

Properties

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2S2/c1-3-20-13(19)9-7-17-14(21-2)18-12(9)22-11-5-4-8(15)6-10(11)16/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAMGFVVHCQVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as ethyl cyanoacetate and thiourea, under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzene thiol.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through a methylation reaction using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the sulfanyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives, reduced sulfanyl groups.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface, affecting signal transduction pathways.

    Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
  • CAS : 339019-47-5 (same as the target compound, likely an error in evidence; refer to Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate for a valid comparison) .
  • Key Difference : The 2,5-dichlorophenyl group replaces 2,4-dichlorophenyl.
Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
  • Key Difference : Bromine replaces chlorine at the 4-position.
  • Impact : Bromine’s larger atomic radius and higher hydrophobicity may enhance lipid membrane penetration but reduce metabolic stability compared to chlorine .
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-54-4)
  • Key Difference : A single chlorine at the 2-position instead of 2,4-dichloro.
  • Impact : Reduced steric bulk and electronic withdrawal could decrease pesticidal potency but improve solubility .

Modifications to the Pyrimidine Core

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 1803598-76-6)
  • Key Differences :
    • 4-Methylphenylsulfanyl replaces 2,4-dichlorophenylsulfanyl.
    • Phenyl group replaces methylsulfanyl at position 2.
Ethyl 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 19021-06-8)
  • Key Difference : Trifluoromethyl group at position 4 instead of dichlorophenylsulfanyl.
  • Impact : The strong electron-withdrawing nature of CF₃ enhances metabolic stability and may alter target selectivity in enzyme inhibition .

Functional Group Additions

Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 477732-16-4)
  • Key Difference: Phenoxy group with 4-chlorobenzoyl amino substituent at position 4.
ETHYL 4-(3-([(2,4-DICHLOROPHENYL)SULFONYL]AMINO)PHENOXY)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE
  • Key Difference : Sulfonamide-linked 2,4-dichlorophenyl at position 4.
  • Impact : Sulfonamide groups enhance water solubility and provide additional sites for electrostatic interactions, which could improve pharmacokinetics .

Structural and Property Comparison Table

Compound (CAS) Substituent at Position 4 Substituent at Position 2 Molecular Weight (g/mol) Key Properties
339019-47-5 (Target) 2,4-Dichlorophenylsulfanyl Methylsulfanyl 375.30 High lipophilicity, pesticidal potential
339019-54-4 2-Chlorophenylsulfanyl Methylsulfanyl 341.84 Reduced steric hindrance
1803598-76-6 4-Methylphenylsulfanyl Phenyl 350.44 Enhanced bioavailability
19021-06-8 Trifluoromethyl Methylsulfanyl 290.24 Improved metabolic stability
477732-16-4 3-[(4-Chlorobenzoyl)amino]phenoxy Methylsulfanyl 487.94 Hydrogen-bonding capability

Research Implications

  • Electronic Effects : Chlorine and bromine substituents enhance electron-withdrawing properties, critical for interactions with electron-rich biological targets .
  • Lipophilicity : Phenyl and trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration in pharmaceuticals .
  • Synthetic Flexibility : highlights the use of sodium hydrogensulfide to introduce thiol groups, enabling modular synthesis of analogs for structure-activity studies .

Biological Activity

Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a pyrimidine derivative with significant potential in medicinal chemistry. Its structure, characterized by the presence of both sulfur and dichlorophenyl groups, suggests diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C14H12Cl2N2O2S2C_{14}H_{12}Cl_2N_2O_2S_2, with a molecular weight of 375.3 g/mol. The compound features a pyrimidine ring substituted with a dichlorophenyl sulfanyl group and a methylsulfanyl group.

PropertyValue
Molecular FormulaC14H12Cl2N2O2S2
Molecular Weight375.3 g/mol
CAS Number339019-49-7
Purity>90%

Antioxidant Properties

Research indicates that pyrimidine derivatives exhibit significant antioxidant activity. A study highlighted this compound's efficacy as an antioxidant agent. The compound demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies revealed its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. Preliminary investigations have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antioxidant Efficacy

In a controlled experiment, researchers assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited a dose-dependent response, with significant scavenging activity at higher concentrations compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial activity. These findings support its potential application in developing new antimicrobial agents .

Q & A

How can the multi-step synthesis of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate be optimized to improve yield and purity?

Answer:
Optimization involves:

  • Stepwise reaction control : Ensuring precise temperature and solvent selection (e.g., DMF for nucleophilic substitution) during pyrimidine ring formation and sulfanyl group introduction .
  • Catalyst screening : Testing bases like K₂CO₃ or DBU to enhance nucleophilic displacement efficiency at the 4-position of the pyrimidine core .
  • Purification protocols : Combining column chromatography (silica gel, hexane/EtOAc gradients) with recrystallization (ethanol/water) to isolate high-purity product .
  • Design of Experiments (DoE) : Applying statistical models to optimize variables (e.g., molar ratios, reaction time) and reduce side products .

Table 1 : Example optimization parameters for esterification:

ParameterRange TestedOptimal ValueYield Improvement
Temperature (°C)60–1008015%
SolventDMF, THFDMF20%
Reaction Time (h)6–241210%

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm sulfanyl group connectivity and substituent positions .
  • High-resolution MS : Verify molecular formula (e.g., C₁₅H₁₃Cl₂N₂O₂S₂) and detect isotopic patterns for chlorine atoms .
  • X-ray crystallography : Resolve stereochemical ambiguities in the pyrimidine core and confirm dihedral angles between aromatic rings .
  • IR spectroscopy : Identify key functional groups (e.g., C=O ester at ~1700 cm⁻¹, S-C at ~650 cm⁻¹) .

Note : Discrepancies in NOESY data may arise from dynamic rotational effects of the 2,4-dichlorophenyl group, requiring variable-temperature NMR studies .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Standardized assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
  • Metabolic stability testing : Evaluate compound degradation in microsomal preparations to explain variability in IC₅₀ values .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure uniform bioavailability across experiments .
  • Data normalization : Report activity relative to internal standards (e.g., doxorubicin for anticancer assays) to minimize inter-lab variability .

Example : A 2023 study found conflicting IC₅₀ values (5 μM vs. 20 μM) in breast cancer models, attributed to differences in serum protein binding .

What computational strategies are employed to model target interactions of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR) by aligning the pyrimidine core in ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the 2,4-dichlorophenyl group in hydrophobic pockets .
  • QSAR modeling : Corolate substituent electronegativity (e.g., Cl vs. CF₃) with inhibitory potency using Gaussian-based DFT calculations .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the ester carbonyl) using Schrödinger Suite .

How do sulfanyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Electronic effects : The methylsulfanyl group at position 2 activates the pyrimidine ring via electron donation, facilitating electrophilic attack at position 4 .
  • Steric hindrance : The 2,4-dichlorophenylsulfanyl group at position 4 reduces accessibility for bulky nucleophiles, favoring small reactants (e.g., amines over thiols) .
  • Oxidative stability : Sulfanyl groups may undergo oxidation to sulfones under acidic conditions, requiring inert atmospheres (N₂/Ar) during synthesis .

Table 2 : Reactivity comparison of substituents in pyrimidine derivatives:

SubstituentReaction Rate (k, s⁻¹)Preferred Nucleophile
Methylsulfanyl0.45Amines
Chlorine0.12Thiols
Trifluoromethyl0.08Alcohols

What are the key considerations for designing SAR studies on analogs of this compound?

Answer:

  • Core modifications : Compare pyrimidine vs. triazine cores to assess ring size impact on target affinity .
  • Substituent libraries : Synthesize analogs with halogens (F, Br), alkyl chains, or heteroaromatics at the 4-position to map steric/electronic requirements .
  • Bioisosteric replacement : Replace the ethyl ester with amides or carbamates to modulate logP and membrane permeability .
  • In silico screening : Prioritize analogs with predicted ADMET profiles (e.g., SwissADME) before in vitro testing .

Table 3 : SAR of selected analogs:

Compound ModificationIC₅₀ (μM)Solubility (mg/mL)
4-Trifluoromethyl analog8.20.15
4-Methoxy analog25.70.45
Ethyl ester (parent compound)12.30.20

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